![molecular formula C20H13F4N5OS B2607953 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893936-23-7](/img/structure/B2607953.png)
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13F4N5OS and its molecular weight is 447.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure of interest, has been identified as selective ligands for the translocator protein (18 kDa), which plays a crucial role in neuroinflammation and other pathological states. These compounds, exemplified by DPA-714, have been developed with fluorine atoms in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging using positron emission tomography (PET) to study neuroinflammatory processes. The synthesis and radiosynthesis of these compounds, including their application in PET imaging, provide valuable tools for non-invasive exploration of disease mechanisms and potential therapeutic interventions (Dollé et al., 2008).
Molecular Probes for Receptor Studies
Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, such as SCH 442416, show high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been extended with ether-linked chain substituents at the p-position of the phenyl group to create functionalized congeners that serve as pharmacological probes. These probes are crucial for studying the A2A AR, offering insights into receptor binding and function, which is significant for understanding various physiological and pathological conditions (Kumar et al., 2011).
Anticancer Activity of Pyrimidine Derivatives
A focus on the synthesis of pyrimidine derivatives incorporating the specified chemical structure has demonstrated promising anticancer activity. Novel compounds synthesized from this framework have been evaluated for their efficacy against various cancer cell lines, including lung, breast, and CNS cancers. These studies highlight the potential of these compounds in developing new therapeutic agents for treating cancer, contributing to the broader field of medicinal chemistry and oncology research (Hammam et al., 2005).
Synthesis and Evaluation of Heterocycles for Antimicrobial Activity
Research into the synthesis of new heterocycles incorporating antipyrine moiety from compounds structurally related to the specified chemical has revealed significant antimicrobial properties. These synthesized compounds have been tested and evaluated as antimicrobial agents, showcasing the potential application of such chemical structures in developing new drugs to combat microbial infections (Bondock et al., 2008).
特性
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-12-5-7-13(8-6-12)29-18-14(9-27-29)19(26-11-25-18)31-10-17(30)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVLHNBHAUJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)
![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)
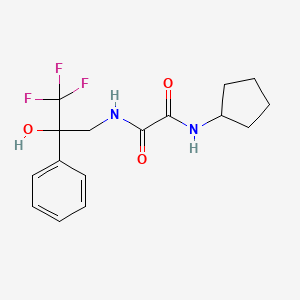
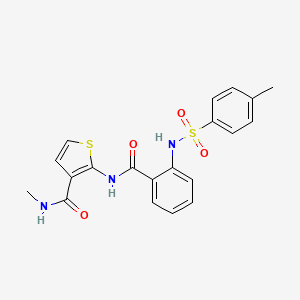
![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)
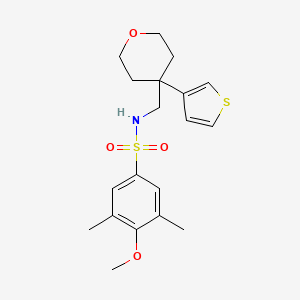
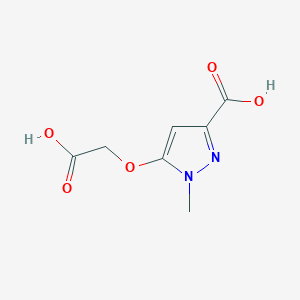
![N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2607885.png)
![6-Tert-butyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607886.png)

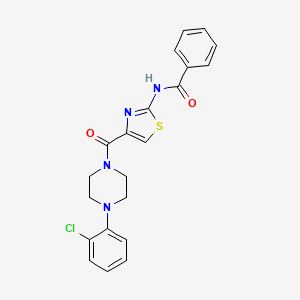

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)
